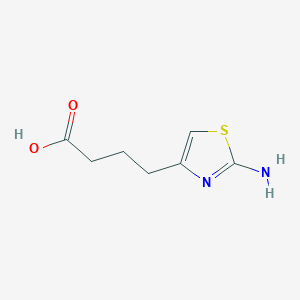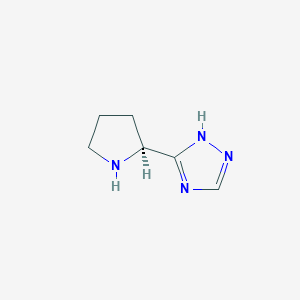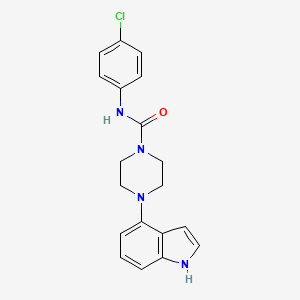
N-(4-chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide
Overview
Description
GOT1 inhibitor-1 is a novel, potent, and non-covalent inhibitor of glutamate oxaloacetate transaminase 1 (GOT1). It has an IC50 value of 8.2 micromolar and is primarily used in research related to pancreatic ductal adenocarcinoma (PDAC) . This compound is a tryptamine-based derivative and is known for its ability to interfere with glutamine metabolism, making it a valuable tool in cancer research .
Mechanism of Action
Target of Action
The primary target of GOT1 inhibitor-1, also known as N-(4-chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide, is Glutamic-Oxaloacetic Transaminase 1 (GOT1) . GOT1, also known as Aspartate Aminotransferase 1 (AST1), is a mitochondrial enzyme involved in the malate-aspartate shuttle . This enzyme plays a pivotal role in intracellular amino acid metabolism and redox balance .
Mode of Action
GOT1 inhibitor-1 disrupts the enzyme’s ability to catalyze the transamination reactions, thereby impeding the malate-aspartate shuttle and subsequent metabolic processes . When GOT1 activity is inhibited, cancer cells experience a buildup of metabolic intermediates and a reduction in essential products such as NADH and aspartate . Some inhibitors directly bind to the active site of the enzyme, blocking substrate access and catalytic activity .
Biochemical Pathways
The inhibition of GOT1 affects the malate-aspartate shuttle, a crucial metabolic pathway that facilitates the transfer of reducing equivalents across the mitochondrial membrane . This disruption hampers the cell’s ability to manage oxidative stress and produce nucleotides and other macromolecules necessary for rapid proliferation . The inhibition of GOT1 also represses mitochondrial metabolism and promotes a catabolic state .
Result of Action
The molecular and cellular effects of GOT1 inhibitor-1’s action primarily involve the disruption of cancer cell metabolism. The buildup of metabolic intermediates and the reduction in essential products like NADH and aspartate lead to an increased susceptibility of cancer cells to apoptosis and other forms of cell death . This ultimately results in the inhibition of tumor growth .
Action Environment
The action, efficacy, and stability of GOT1 inhibitor-1 can be influenced by various environmental factors. For instance, the availability of glucose and other nutrients can impact the effectiveness of GOT1 inhibition . Additionally, the tumor microenvironment, characterized by hypoxia and nutrient deprivation, may also influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
GOT1 inhibitor-1 is synthesized through a series of chemical reactions involving tryptamine derivatives. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is a derivative of pentanoic acid and involves multiple steps of organic synthesis .
Industrial Production Methods
The industrial production of GOT1 inhibitor-1 is not widely documented, as it is primarily used for research purposes. The compound is typically produced in small quantities in specialized laboratories and is not yet manufactured on a large industrial scale .
Chemical Reactions Analysis
Types of Reactions
GOT1 inhibitor-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: GOT1 inhibitor-1 can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions
The common reagents used in the reactions involving GOT1 inhibitor-1 include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled laboratory conditions with specific temperature and pH requirements .
Major Products Formed
The major products formed from the reactions of GOT1 inhibitor-1 depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted tryptamine derivatives .
Scientific Research Applications
GOT1 inhibitor-1 has several scientific research applications, including:
Metabolic Studies: The compound is used to study the role of GOT1 in cellular metabolism, particularly in the context of cancer cell proliferation and redox balance.
Drug Development: GOT1 inhibitor-1 serves as a lead compound for the development of new therapeutic agents targeting GOT1 in various cancers.
Comparison with Similar Compounds
Similar Compounds
Aspulvinone O: A natural inhibitor of GOT1 that also interferes with glutamine metabolism and has shown efficacy in suppressing pancreatic ductal adenocarcinoma cell growth.
Other Tryptamine Derivatives: Various tryptamine-based compounds that inhibit GOT1 and are used in similar research contexts.
Uniqueness
GOT1 inhibitor-1 is unique due to its non-covalent binding mechanism and its potent inhibitory effect on GOT1 with a relatively low IC50 value. This makes it a valuable tool for studying the metabolic pathways involved in cancer cell proliferation and for developing new therapeutic agents .
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-14-4-6-15(7-5-14)22-19(25)24-12-10-23(11-13-24)18-3-1-2-17-16(18)8-9-21-17/h1-9,21H,10-13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVZKBOSNCHQEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


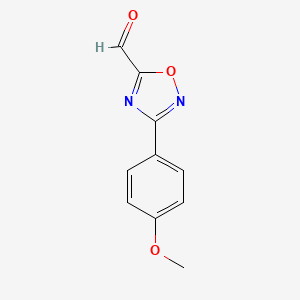
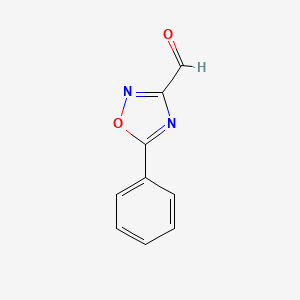
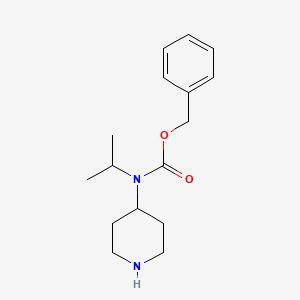
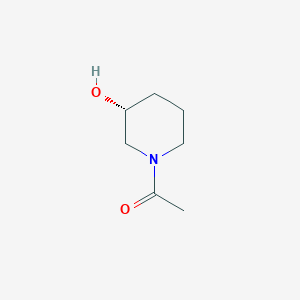
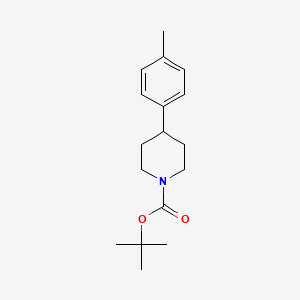
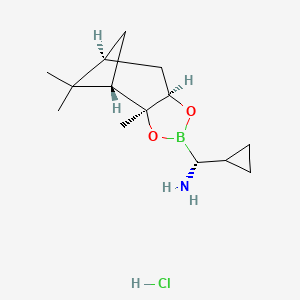
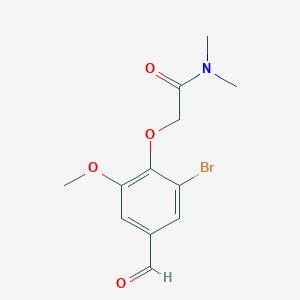
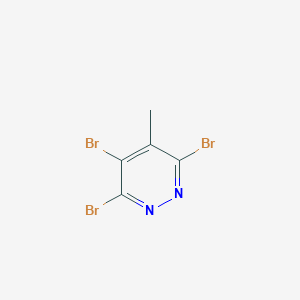
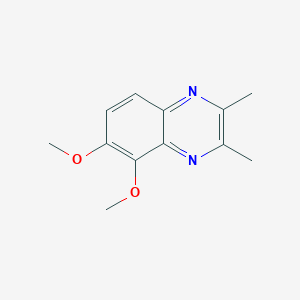
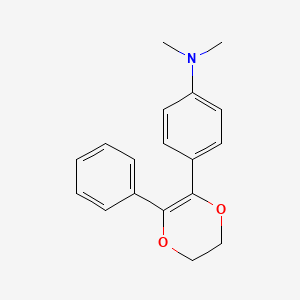

![6-Bromo-1,4-dioxaspiro[4.7]dodecane](/img/structure/B3281324.png)
